Cas no 33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol)

33357-66-3 structure
Nome do Produto:2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
- Benzenemethanol, α-(1-methylethyl)-3-(trifluoromethyl)-
- 2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
-
- Inchi: 1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3
- Chave InChI: DWZJLAYIRRQRKP-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C(F)(F)F)C=1)(O)C(C)C
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120681-0.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.5g |
$353.0 | 2023-02-15 | |
Enamine | EN300-120681-10.0g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 10.0g |
$2024.0 | 2023-02-15 | |
TRC | B489030-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-120681-0.05g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.05g |
$88.0 | 2023-02-15 | |
Enamine | EN300-120681-0.1g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.1g |
$132.0 | 2023-02-15 | |
Enamine | EN300-120681-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 100mg |
$132.0 | 2023-10-03 | |
1PlusChem | 1P01A3QH-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 100mg |
$213.00 | 2025-03-04 | |
Aaron | AR01A3YT-2.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 2.5g |
$1295.00 | 2025-02-09 | |
Enamine | EN300-120681-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 50mg |
$88.0 | 2023-10-03 | |
Enamine | EN300-120681-5000mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 5000mg |
$1364.0 | 2023-10-03 |
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Literatura Relacionada
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol) Produtos relacionados
- 1807218-65-0(Ethyl 2-cyano-5-difluoromethoxy-4-formylbenzoate)
- 2416230-34-5(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene)
- 1247380-52-4(1-(2-Hydrazinylethyl)-1H-pyrazole)
- 2228510-03-8(2-1-(aminomethyl)-4,4-difluorocyclohexyl-4,5-dimethylphenol)
- 2228455-31-8(3-amino-1-(5-chloropyridin-2-yl)cyclobutane-1-carboxylic acid)
- 118449-57-3(3-(4-Bromophenoxy)propanenitrile)
- 2229543-06-8(2-amino-2-(3-methyl-1,2-oxazol-5-yl)propan-1-ol)
- 1805473-89-5(3-Cyano-2-(difluoromethyl)-5-nitropyridine-4-sulfonamide)
- 1698219-30-5(4-ethyl-5-fluoro-6-hydrazinylpyrimidine)
- 1897478-17-9(1-(2-bromo-4-methylphenyl)cyclopentylmethanamine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:33357-66-3)2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):489/964